molecular formula C16H16BrNO B5195046 N-(4-bromophenyl)-3-phenylbutanamide

N-(4-bromophenyl)-3-phenylbutanamide

Cat. No. B5195046
M. Wt: 318.21 g/mol
InChI Key: QNNFZUJOXOYVTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromophenyl)-3-phenylbutanamide, also known as buphedrone, is a synthetic stimulant drug that belongs to the cathinone class of compounds. It was first synthesized in the 1960s and has gained popularity in recent years due to its psychoactive effects. Buphedrone is structurally similar to amphetamines and cathinones, and it is believed to act on the central nervous system by increasing the levels of dopamine, serotonin, and norepinephrine.

Mechanism of Action

Buphedrone is believed to act on the central nervous system by increasing the levels of dopamine, serotonin, and norepinephrine. It binds to the transporters that are responsible for the reuptake of these neurotransmitters, which leads to an increase in their extracellular levels. This increase in neurotransmitter levels is thought to be responsible for the stimulant effects of N-(4-bromophenyl)-3-phenylbutanamide.
Biochemical and Physiological Effects:
Buphedrone has been shown to have stimulant effects on the central nervous system. It has been reported to increase locomotor activity and induce hyperthermia in animal models. It has also been shown to increase heart rate and blood pressure in humans. Buphedrone has been reported to have a shorter duration of action compared to other cathinone compounds.

Advantages and Limitations for Lab Experiments

Buphedrone has been used in scientific research to study the effects of stimulant drugs on behavior and cognition. It has been shown to have similar effects to other cathinone compounds, which makes it a useful tool for studying the pharmacology of these compounds. However, N-(4-bromophenyl)-3-phenylbutanamide has limitations as a research tool due to its short duration of action and potential for abuse.

Future Directions

There are several future directions for research on N-(4-bromophenyl)-3-phenylbutanamide. One area of interest is the development of new cathinone compounds that have longer durations of action and fewer adverse effects. Another area of interest is the study of the long-term effects of N-(4-bromophenyl)-3-phenylbutanamide use on the central nervous system. Additionally, more research is needed to understand the mechanisms underlying the stimulant effects of N-(4-bromophenyl)-3-phenylbutanamide and other cathinone compounds.

Synthesis Methods

Buphedrone can be synthesized through a multi-step process that involves the condensation of 4-bromobenzaldehyde and phenylacetone, followed by reduction and reductive amination reactions. The final product is a white crystalline powder that is soluble in water and organic solvents.

Scientific Research Applications

Buphedrone has been used in scientific research to study its pharmacological effects on the central nervous system. It has been shown to have stimulant properties similar to other cathinone compounds, and it has been used in animal models to study the effects of stimulant drugs on behavior and cognition.

properties

IUPAC Name

N-(4-bromophenyl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO/c1-12(13-5-3-2-4-6-13)11-16(19)18-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNNFZUJOXOYVTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)Br)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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